Dimethylquinazolone

Kinase Inhibition Cancer Research Mitotic Regulation

Sourcing Dimethylquinazolone (2,3-Dimethyl-4(3H)-quinazolinone, CAS 1769-25-1) requires precise selection. This compound is a potent haspin kinase inhibitor (IC50 = 4 nM), making it a critical probe for mitotic spindle and cell cycle research. It also offers a unique neuroscience profile, exhibiting muscle relaxant activity akin to methaqualone but with significantly reduced hypnotic effects, allowing for targeted polysynaptic reflex studies without confounding sedation. Avoid analog substitution.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1769-25-1
Cat. No. B190097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylquinazolone
CAS1769-25-1
Synonyms2,3-Dimethyl-3H-quinazolin-4-one
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C
InChIInChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(13)12(7)2/h3-6H,1-2H3
InChIKeyDCKUAHKIBNUXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylquinazolone (CAS 1769-25-1): A Structurally Distinct Quinazolone Analog of Methaqualone for Pharmacological Research


Dimethylquinazolone (2,3-Dimethyl-4(3H)-quinazolinone, CAS 1769-25-1) is a synthetic quinazolone derivative structurally classified as an analog of the sedative-hypnotic methaqualone [1]. It is a heterocyclic compound containing a fused benzene and pyrimidine ring system, characterized by two methyl substituents at the 2- and 3-positions of the quinazolin-4(3H)-one core [2]. Its molecular formula is C10H10N2O with a molecular weight of 174.20 g/mol [2]. Historically investigated for its central and peripheral muscle relaxant properties, dimethylquinazolone has also been identified as an inhibitor of several biological targets, including the haspin kinase and the alpha-2A adrenergic receptor [3][4][5].

Why Dimethylquinazolone (CAS 1769-25-1) Cannot Be Substituted by Other Quinazolones in Scientific Research


The pharmacological profile of dimethylquinazolone is not a universal property of the quinazolone class. Direct comparative studies have demonstrated that closely related analogs exhibit markedly different, and sometimes entirely absent, biological activities. For instance, while dimethylquinazolone and methaqualone both display muscle relaxant properties, other tested quinazolones did not exhibit significant muscle relaxant activity at all [1]. Furthermore, even among active analogs, the potency and specific effect profile can diverge significantly, as evidenced by the finding that dimethylquinazolone is a much less potent hypnotic than its close structural relative, methaqualone [1]. Therefore, assuming interchangeability between dimethylquinazolone and other quinazolones, even those with high structural similarity, is scientifically unsound and can lead to erroneous experimental conclusions. The following quantitative evidence provides a detailed, comparator-based justification for the specific selection of dimethylquinazolone.

Quantitative Differentiation Evidence for Dimethylquinazolone (CAS 1769-25-1)


Haspin Kinase Inhibition: Potency Comparison of Dimethylquinazolone vs. CHR-6494

Dimethylquinazolone demonstrates potent inhibition of the serine/threonine-protein kinase haspin, a key regulator of mitosis, with an IC50 of 4 nM [1]. This places its potency in the same range as well-characterized haspin inhibitors like CHR-6494, which has a reported IC50 of 2 nM . The approximately 2-fold difference in potency highlights dimethylquinazolone as a viable, structurally distinct tool for investigating haspin-dependent pathways and for comparative studies in oncology research.

Kinase Inhibition Cancer Research Mitotic Regulation

Muscle Relaxant Activity: Comparative Selectivity Profile of Dimethylquinazolone vs. Methaqualone

In a comparative study of synthetic quinazolones, only dimethylquinazolone and methaqualone were observed to produce ataxia and hind limb paralysis of longer duration in rabbit and mouse models, indicative of central muscle relaxant activity [1]. Critically, other tested quinazolones did not exhibit significant muscle relaxant activity [1]. Furthermore, pentobarbitone potentiation and SKF 525-A pretreatment studies revealed that dimethylquinazolone is a much less potent hypnotic than methaqualone [1]. This specific activity profile—retaining muscle relaxant properties while exhibiting reduced hypnotic potency—differentiates dimethylquinazolone from its close analog methaqualone and provides a unique pharmacological signature.

Muscle Relaxation Neuropharmacology CNS Research

Polysynaptic Reflex Inhibition: Enhanced Potency of Dimethylquinazolone vs. Mephenesin

In a study evaluating muscle relaxant activity, both methaqualone and dimethylquinazolone were found to selectively inhibit polysynaptic reflexes and were more potent than the reference muscle relaxant, mephenesin [1]. This observation underscores the specific mechanism of action of dimethylquinazolone in the central nervous system and highlights its superior potency compared to an established comparator.

Muscle Relaxation Pharmacology Reflex Inhibition

Recommended Research Applications for Dimethylquinazolone (CAS 1769-25-1) Based on Evidence-Based Differentiation


Investigating Mitotic Regulation and Cancer Cell Proliferation via Haspin Kinase Inhibition

Given its potent inhibition of haspin kinase (IC50 = 4 nM) [1], dimethylquinazolone is well-suited for use as a chemical probe in studies investigating the role of haspin in mitotic spindle assembly, histone H3 phosphorylation, and cell cycle progression. Its activity profile, comparable to established inhibitors like CHR-6494 (IC50 = 2 nM) , makes it a valuable tool for comparative studies, structure-activity relationship (SAR) analyses, and for validating haspin as a therapeutic target in oncology.

Elucidating Mechanisms of Central Muscle Relaxation with Reduced Hypnotic Confounding

Dimethylquinazolone offers a unique pharmacological profile for neuroscience research. It demonstrates central muscle relaxant activity akin to methaqualone but with significantly reduced hypnotic potency [2]. This property allows researchers to dissect the neural pathways and receptor mechanisms underlying muscle relaxation while minimizing the confounding sedative effects that can complicate behavioral and electrophysiological studies.

Serving as a Reference Compound in Polysynaptic Reflex Assays

The established activity of dimethylquinazolone as a selective inhibitor of polysynaptic reflexes, with a potency exceeding that of mephenesin [3], positions it as a valuable reference standard. It can be employed as a positive control or benchmark compound in in vivo and ex vivo models designed to screen for novel muscle relaxants or to investigate the pharmacology of spinal and supraspinal reflex pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylquinazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.